Scientific Field: Organic Chemistry
Summary of Application: 2-Bromoethanol can be used for the preparation of 2-bromoethyl glycosides from acetylated sugars. Glycosides are molecules that result from attaching a sugar molecule to another functional group via a glycosidic bond. They are very important in nature and have multiple roles in living organisms, including being a major form of long-term energy storage.
Results or Outcomes: The outcome of this application is the production of 2-bromoethyl glycosides, which can be used in further chemical reactions or in various applications depending on the type of sugar used.
Summary of Application: 2-Bromoethanol can also be used as a starting material to synthesize 2-bromoethyl methoxymethyl ether. This compound could be used as a building block in organic synthesis.
Results or Outcomes: The outcome of this application is the production of 2-bromoethyl methoxymethyl ether, which can be used in further chemical reactions.
Summary of Application: 2-Bromoethanol is used in selective reduction of nitroarenes
Results or Outcomes: The outcome of this application is the reduction of nitroarenes to amines, which are used in a wide range of chemical products
Scientific Field: Nuclear Medicine
Summary of Application: 2-Fluoroethanol is used in the synthesis of radiotracers used with Positron Emission Tomography (PET).
Results or Outcomes: The outcome of this application is the production of PET radiotracers, which can be used in medical imaging to diagnose and monitor various diseases.
Scientific Field: Agriculture
Summary of Application: 2-Fluoroethanol was once used as a pesticide.
Results or Outcomes: The outcome of this application is the control of pests, which can improve crop yield and quality.
Scientific Field: Materials Science
Summary of Application: 2-Fluoroethanol can be used to prepare polymers, resins, and coatings, enhancing their weather resistance and adhesion.
2-Fluoro-2-bromo-ethanol, also known as 2-bromo-2-fluoroethanol, is a halogenated alcohol with the molecular formula C₂H₄BrFO. This compound features both a fluorine and a bromine atom attached to the second carbon of an ethanol backbone, making it a member of the class of compounds known as halohydrins. It is characterized by its colorless liquid form and has a sweet burning taste. The compound is hygroscopic and soluble in water, which makes it reactive in various chemical environments.
The biological activity of 2-fluoro-2-bromo-ethanol is notable in its potential toxicity. Exposure can lead to irritation of the eyes and respiratory distress, as well as more severe symptoms such as headaches and loss of consciousness upon inhalation. Its vapors are known to be corrosive and can cause severe dermatitis upon skin contact .
Moreover, its role in biochemical pathways suggests it may interact with enzymes or act as a substrate for various metabolic processes, although specific studies on its biological effects remain limited.
Several methods exist for synthesizing 2-fluoro-2-bromo-ethanol:
The applications of 2-fluoro-2-bromo-ethanol are diverse:
Interaction studies involving 2-fluoro-2-bromo-ethanol focus on its reactivity with biological molecules such as proteins and nucleic acids. These studies often aim to understand how this compound can modify biological systems or how it behaves under physiological conditions. For example:
When comparing 2-fluoro-2-bromo-ethanol with similar compounds, several noteworthy comparisons arise:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-2-propanol | C₃H₇BrO | Contains one bromine atom; more stable than 2-fluoro-2-bromo-ethanol. |
1-Fluoroethanol | C₂H₅FO | Lacks bromine; primarily used in fluorination processes. |
2-Bromoethanol | C₂H₅BrO | Similar structure but lacks fluorine; widely used as a solvent. |
Ethylene glycol bromohydrin | C₂H₅BrO₂ | Contains two hydroxyl groups; more polar than 2-fluoro-2-bromo-ethanol. |
Uniqueness: The presence of both fluorine and bromine atoms distinguishes 2-fluoro-2-bromo-ethanol from other halogenated alcohols, imparting unique reactivity patterns that can be exploited in synthetic chemistry.